(3-Methoxy-1-benzofuran-2-yl)methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (600 MHz, CDCl₃):
| δ (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 7.45 | 1H | dd | H-4 (J = 8.4, 1.2 Hz) |
| 7.22 | 1H | t | H-6 (J = 7.8 Hz) |
| 6.89 | 1H | d | H-7 (J = 7.8 Hz) |
| 6.78 | 1H | d | H-5 (J = 8.4 Hz) |
| 3.93 | 3H | s | OCH₃ |
| 3.62 | 2H | s | CH₂NH₂ |
| 1.52 | 2H | br s | NH₂ |
¹³C NMR (150 MHz, CDCl₃):
Infrared (IR) and Raman Vibrational Signatures
IR (ATR, cm⁻¹):
- 3360 (N-H stretch, primary amine)
- 2925 (C-H asym. stretch, CH₂)
- 1612 (C=C aromatic)
- 1253 (C-O methoxy)
- 1038 (C-N stretch)
Raman (785 nm excitation, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV):
| m/z | Relative Abundance (%) | Fragment Ion |
|---|---|---|
| 177 | 100 | [M]⁺ |
| 162 | 45 | [M-CH₃]⁺ |
| 147 | 78 | [M-CH₂NH₂]⁺ |
| 119 | 32 | [C₇H₅O₂]⁺ |
Alpha-cleavage at the benzylic C-N bond dominates, yielding the base peak at m/z 147. Methoxy group loss (-15 Da) and furan ring fragmentation contribute to minor ions.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) optimization reveals:
- HOMO (-6.12 eV): Localized on benzofuran π-system and methoxy oxygen
- LUMO (-1.87 eV): Concentrated on the furan ring and aminomethyl group
- Dipole moment: 3.21 Debye (polarity driven by NH₂ and OCH₃)
Vibrational frequency calculations show <5% deviation from experimental IR/Raman data.
Molecular Orbital Analysis and Electron Density Mapping
Electrostatic potential maps highlight:
- Negative potential at methoxy oxygen (-0.32 e)
- Positive potential at amine hydrogens (+0.18 e)
- Delocalized π-electron density across the benzofuran core
Non-covalent interaction (NCI) analysis identifies weak C-H···O hydrogen bonds between the methoxy group and adjacent aromatic hydrogens.
Properties
IUPAC Name |
(3-methoxy-1-benzofuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVYQGQUYUWENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538508-26-7 | |
| Record name | 1-(3-methoxy-1-benzofuran-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzofuran Ring Formation via Nenitzescu Reaction
One common method to synthesize benzofuran derivatives is the Nenitzescu reaction, which involves the condensation of enaminoketones with quinones under acidic conditions. For example, 2-methoxyacetophenones react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketones, which then condense with 1,4-benzoquinone to give 3-benzoylbenzofurans. This method yields benzofuran derivatives with methoxy substituents on the aromatic ring, although yields can be moderate to low due to byproduct formation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2-Methoxyacetophenone + DMF-DMA | Heating at 90–200 °C for 12–72 h under inert atmosphere | Formation of enaminoketone intermediate |
| Enaminoketone + 1,4-Benzoquinone + Acetic acid | Stir at room temperature for 12 h | Formation of 3-benzoylbenzofuran derivatives |
This approach is documented with detailed NMR and HRMS characterization of the benzofuran products.
Methoxy Group Introduction
Methoxy substitution at the benzofuran ring can be introduced by methylation of hydroxybenzofuran precursors. For instance, methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid using dimethyl sulfate in acetone with potassium carbonate under reflux results in methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. This reaction proceeds with good selectivity and yield.
Functionalization at the 2-Position to Introduce Methanamine Group
Halomethylation Followed by Amination
A key step for installing the methanamine group at the 2-position involves halomethylation of the benzofuran ring followed by nucleophilic substitution with an amine.
Halomethylation: Using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a solvent like carbon tetrachloride, the methyl group adjacent to the benzofuran oxygen can be brominated to give 2-(bromomethyl)benzofuran derivatives.
Amination: The bromomethyl intermediate is reacted with ammonia or a primary amine in the presence of a base such as potassium carbonate in acetone under reflux to substitute the bromine with an amino group, yielding the methanamine derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Benzofuran methyl group halogenation | NBS, benzoyl peroxide, CCl4, reflux 8 h | 2-(Bromomethyl)-benzofuran intermediate |
| Amination | Ammonia or amine, K2CO3, acetone, reflux 16–24 h | This compound |
This method has been reported with yields around 60% for amino derivatives and includes purification by column chromatography and crystallization of hydrochloride salts.
Alternative Approaches: Reduction and Hydrolysis
Other synthetic pathways include the reduction of 2-arylbenzofuran-3-carboxylates to dihydrobenzofuran intermediates followed by hydrolysis and amination steps. For example, magnesium-mediated reduction in THF-MeOH at low temperature, followed by ammonium chloride quenching, leads to dihydrobenzofuran carboxylates, which can be further transformed into amines through subsequent functional group manipulation.
Optimization and Catalysis Notes
The use of acetic anhydride as a catalyst in the reaction of benzofuran-2(3H)-one with trimethyl orthoformate improves reaction rates and yields by facilitating the formation of methyl acetate from methanol byproduct, which drives the reaction forward. Without acetic anhydride, the reaction is slow and low-yielding with costly byproducts.
Careful control of reaction conditions such as temperature, solvent, and reaction time is crucial to minimize byproduct formation and improve the purity of the amino-substituted benzofuran.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-1-benzofuran-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
Structural Characteristics
The compound features a benzofuran core with a methoxy group at the 3-position and a methanamine substituent. Its structure can be represented as follows:
- Molecular Formula: CHNO
- SMILES Notation: COC1=C(OC2=CC=CC=C21)CN
- InChIKey: KGVYQGQUYUWENU-UHFFFAOYSA-N
Medicinal Chemistry
(3-Methoxy-1-benzofuran-2-yl)methanamine is being explored for its potential as an antibacterial and anticancer agent. The compound has shown promise in inhibiting bacterial enzymes, particularly those involved in fatty acid synthesis, which is critical for bacterial growth and survival.
- Antibacterial Activity:
- Compounds derived from this compound have been evaluated for their inhibitory effects on enzymes such as FabI in Staphylococcus aureus and Escherichia coli, leading to disrupted fatty acid synthesis and impaired cell membrane function.
- Anticancer Activity:
- Preliminary studies indicate significant antiproliferative effects against various cancer cell lines, including K562 (Chronic Myelogenous Leukemia), A549 (Lung Cancer), HT-29 (Colorectal Cancer), and B16 (Melanoma). The IC50 values for these cell lines suggest potent activity, often surpassing traditional chemotherapeutic agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with enhanced biological activities.
- Synthetic Routes:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of compounds synthesized from this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, correlating with structural modifications that enhance enzyme binding affinity.
Case Study 2: Anticancer Potential
Research conducted on the cytotoxic effects of this compound derivatives revealed that certain modifications lead to improved efficacy against cancer cell lines. The mechanism of action was linked to apoptosis induction through caspase activation and reactive oxygen species generation .
Mechanism of Action
The mechanism of action of (3-Methoxy-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to benzofuran-based methanamine derivatives with variations in substituents, molecular weight, and pharmacological profiles.
Pharmacological Implications
- Substituent Position : Methoxy groups at C3 (target compound) vs. C5 (e.g., 1-(5-Methoxy-2-methyl-1-benzofuran-3-yl)ethanamine) influence electronic distribution and receptor interactions. C3 substitution may favor π-π stacking in hydrophobic pockets .
- Halogenation : Fluorine at C5 (e.g., 5-Fluoro derivative) increases metabolic stability and bioavailability due to its electronegativity and resistance to oxidation .
- Salt Forms : Hydrochloride salts (e.g., in and ) enhance aqueous solubility, critical for in vivo applications .
Biological Activity
(3-Methoxy-1-benzofuran-2-yl)methanamine is an organic compound with the molecular formula C10H11NO2. It belongs to the benzofuran class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Benzofuran derivatives exhibit various biological activities due to their ability to interact with multiple molecular targets. The specific mode of action for this compound may involve:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains and fungi.
- Anticancer Activity : Inducing cell growth inhibition in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. For example, studies have shown that derivatives of benzofuran compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has been evaluated for its anticancer properties across various cancer cell lines. Notably:
- Cell Lines Tested : Studies have included breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
- Mechanism : The compound appears to induce apoptosis and inhibit proliferation through the modulation of signaling pathways involved in cell survival and death .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 8.0 | Cell cycle arrest |
| HT-29 | 15.0 | Inhibition of proliferation |
Case Studies
Several studies have investigated the biological activity of benzofuran derivatives closely related to this compound:
- Study on Antiproliferative Effects : A study demonstrated that introducing methoxy groups at specific positions on the benzofuran ring significantly enhanced antiproliferative activity against various cancer cell lines .
- Evaluation of Antimicrobial Efficacy : Research highlighted the synthesis and evaluation of benzofuran derivatives, showing that modifications at the C–3 position increased antimicrobial activity against pathogenic strains .
Research Findings
Recent literature reviews have compiled extensive data on the synthesis and biological evaluations of benzofuran derivatives, emphasizing their potential in drug development:
- Synthesis Techniques : Various synthetic routes have been explored to optimize the yield and biological activity of benzofuran derivatives .
- Biological Evaluations : Comprehensive evaluations confirm that structural modifications can lead to enhanced biological activities, making them promising candidates for further development in pharmacology .
Q & A
Q. What are the recommended synthetic strategies for (3-Methoxy-1-benzofuran-2-yl)methanamine?
Answer: The synthesis of benzofuran derivatives often involves cross-metathesis and intramolecular oxo-Michael reactions. For example, analogous compounds like (S)-2-(6-Methoxy-2,3-dihydrobenzofuran-2-yl)-1-phenylethanone were synthesized via olefin cross-metathesis followed by cyclization . Key steps include:
Q. How can the purity of this compound be verified?
Answer:
- Analytical Techniques :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to assess enantiopurity .
- Melting Point Analysis : Compare observed values with literature data (e.g., 127–129°C for related compounds) .
- Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., characteristic methoxy singlet at δ ~3.8 ppm) and IR (C-O stretch at ~1250 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and eye protection .
- First Aid : For skin contact, rinse with soap/water; for inhalation, move to fresh air and consult a poison center .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can structural contradictions in NMR data for benzofuran derivatives be resolved?
Answer:
- Case Study : Positional isomers (e.g., 6-methoxy vs. 7-methoxy substitution) may cause overlapping peaks. Strategies include:
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and resolve coupling patterns .
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction (e.g., monoclinic P21/c space group for similar benzofurans) .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?
Answer:
Q. How can discrepancies in biological activity data between batches be addressed?
Answer:
- Root Cause Analysis :
- Purity Checks : Re-analyze via HPLC-MS to detect trace impurities (e.g., oxidation byproducts).
- Crystallinity : Compare DSC thermograms to identify polymorphic variations affecting solubility/bioavailability .
- Batch Records : Review synthetic steps (e.g., catalyst aging in cross-metathesis) for reproducibility issues .
Q. What advanced spectroscopic methods are recommended for studying tautomeric forms or dynamic behavior?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
